2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine
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Overview
Description
2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine is an organic compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as 2-methoxyphenylacetonitrile, using a cyclopropanating agent like diazomethane. The reaction is typically carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to target proteins, leading to changes in their activity and downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.
2-Methoxyphenylacetic acid: Contains the methoxyphenyl group but has a different functional group.
2-(2-Methoxyphenyl)benzoxazole: Similar aromatic structure but with a different heterocyclic core.
Uniqueness
2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-11(7-10(11)12)8-5-3-4-6-9(8)13-2/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
OTZMWLQWDPPDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1N)C2=CC=CC=C2OC |
Origin of Product |
United States |
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